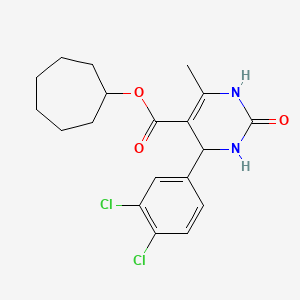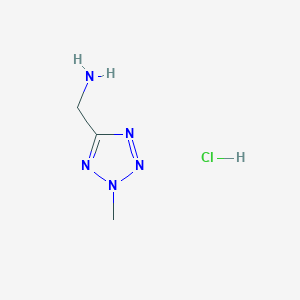
2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole (CPMB) is a heterocyclic compound derived from the benzimidazole family. CPMB has a wide range of applications in scientific research, ranging from its use as a fluorescent probe to its role as a potential therapeutic compound.
Scientific Research Applications
Coordination Chemistry and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) highlights their diverse applications. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a broad spectrum of scientific applications (Boča, Jameson, & Linert, 2011).
Synthetic Approaches and Biological Interest
Another study delves into synthetic procedures to access 2-guanidinobenzazoles, which are of biological interest due to their pharmacological activities. The guanidine group, when bonded to a benzazole ring, enhances the biological activity of these heterocycles, leading to potential therapeutic applications (Rosales-Hernández et al., 2022).
Anticancer Potentials
The antitumor potentials of benzimidazole anthelmintics, including their ability to disrupt microtubule polymerization and induce apoptosis, showcase a different aspect of scientific research applications. These properties extend to cancer cells resistant to approved therapies, highlighting their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
Environmental Applications
Research into the treatment of organic pollutants with oxidoreductive enzymes, utilizing redox mediators to enhance the degradation efficiency of recalcitrant compounds in wastewater, represents an application in environmental science. This approach aims to address the challenge of treating pollutants that are difficult to degrade due to their recalcitrant nature, thereby contributing to the field of environmental remediation (Husain & Husain, 2007).
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-7-2-3-8-15(14)13-24-18-11-5-4-10-17(18)23-20(24)16-9-6-12-22-19(16)21/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKWOSQVKMUBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[4-(Morpholin-4-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B2770465.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B2770469.png)
![N-[2-(1,3-Benzodioxol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2770471.png)

![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)